2-(Allyloxy)-4-methoxybenzyl Chloride
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Overview
Description
2-(Allyloxy)-4-methoxybenzyl chloride is an organic compound that features an allyloxy group and a methoxy group attached to a benzyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-4-methoxybenzyl chloride typically involves the reaction of 2-(allyloxy)-4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. The reaction proceeds via the formation of an intermediate chlorosulfite or phosphite ester, which subsequently decomposes to yield the desired benzyl chloride derivative .
Industrial Production Methods
On an industrial scale, the preparation of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-4-methoxybenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzyl chloride moiety can be reduced to the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Epoxides or hydroxylated products.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
2-(Allyloxy)-4-methoxybenzyl chloride has found applications in various scientific research fields:
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-4-methoxybenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of various substituted products. The allyloxy group can participate in radical reactions, forming intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Allyloxy)benzyl chloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzyl chloride: Lacks the allyloxy group, limiting its reactivity in radical reactions.
Eugenol (4-allyl-2-methoxyphenol): Contains a hydroxyl group instead of a chloride, making it more suitable for biological applications.
Uniqueness
2-(Allyloxy)-4-methoxybenzyl chloride is unique due to the presence of both allyloxy and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C11H13ClO2 |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(chloromethyl)-4-methoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7H,1,6,8H2,2H3 |
InChI Key |
JGVGDUOKNNTMBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)OCC=C |
Origin of Product |
United States |
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